

In-Depth Technical Guide to (Rac)-MTK458: A Potent Mitophagy Activator

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Compound of Interest

Compound Name: (Rac)-MTK458

Cat. No.: B12393112

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **(Rac)-MTK458**, a key molecule in the exploration of therapeutic strategies for neurodegenerative diseases.

Core Compound Identity and Properties

(Rac)-MTK458, also identified as (Rac)-EP-0035985, is the racemic form of the potent PTEN-induced putative kinase 1 (PINK1) activator, MTK458. The biological activity resides primarily in the (R)-enantiomer. As a brain-penetrant and orally bioavailable small molecule, it is a critical tool for studying the induction of mitophagy, the selective cellular process for clearing damaged mitochondria. This function is particularly relevant to neurodegenerative disorders such as Parkinson's disease, where mitochondrial dysfunction is a central element of pathology.

Table 1: Physicochemical Properties of **(Rac)-MTK458**

Property	Value
IUPAC Name	N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Synonym	(Rac)-EP-0035985
CAS Number	2499962-44-4[1][2][3][4]
Molecular Formula	C ₁₇ H ₁₅ F ₃ N ₄ [2][4][5][6]
Molecular Weight	332.32 g/mol [2][4]
Appearance	Solid[2]
Purity	≥98%[2]
Solubility	Sparingly soluble in DMSO (1-10 mg/mL)[2]
Storage Conditions	-20°C for long-term storage (≥ 4 years stability) [2]

Mechanism of Action and Biological Activity

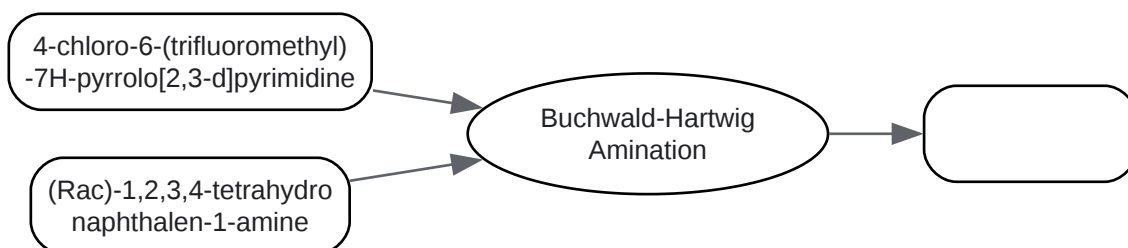
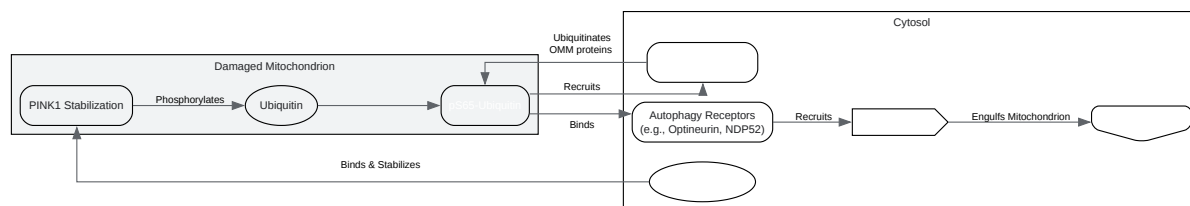
The primary mechanism of action for the active component of **(Rac)-MTK458** is the activation of PINK1, a crucial kinase in the mitochondrial quality control pathway. In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane. MTK458 binds to and stabilizes an active form of PINK1, enhancing its kinase activity.[5][7][8] This leads to the phosphorylation of ubiquitin on the mitochondrial surface, which in turn recruits the E3 ubiquitin ligase Parkin, initiating the process of mitophagy.

Table 2: Quantitative Biological Data for MTK458 (the active R-enantiomer)

Parameter	Value	Cell/Animal Model
Mitophagy Induction (EC ₅₀)	0.44 μ M (in combination with FCCP)[2]	HeLa cells
PINK1/pUb Pathway Activation	6.6 μ M (increases PINK1 and pUb levels with FCCP)[2]	HeLa cells
Inhibition of Mitochondrial Protein Aggregation	25 or 50 μ M (inhibits doxycycline-induced insoluble ornithine transcarbamylase)[2]	HeLa cells
In Vivo Efficacy	50 mg/kg/day (decreases α -synuclein aggregates)[2]	Mouse model of Parkinson's disease

Key Signaling Pathway

The activation of mitophagy by MTK458 follows the canonical PINK1/Parkin signaling cascade. The process begins with the stabilization of PINK1 on damaged mitochondria, a step enhanced by MTK458. This leads to a signaling cascade culminating in the engulfment of the mitochondrion by an autophagosome and its subsequent degradation in the lysosome.



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Email: info@benchchem.com